molecular formula C15H12N4O2S2 B3304210 N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide CAS No. 921583-00-8

N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B3304210
CAS No.: 921583-00-8
M. Wt: 344.4 g/mol
InChI Key: NEMPQLJDPORBAQ-UHFFFAOYSA-N
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Description

This compound features a bis-thiazole core linked by an ethyl group with a ketone and benzamide moiety. Its structure (Figure 1) includes two thiazole rings: one substituted with a benzamide group and the other with a thiazol-2-ylamino-acetyl side chain.

Properties

IUPAC Name

N-[4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S2/c20-12(18-14-16-6-7-22-14)8-11-9-23-15(17-11)19-13(21)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMPQLJDPORBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide typically involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Core Structural Variations

The compound’s bis-thiazole framework is distinct from analogs with pyridine, morpholine, or sulfonamido substituents. Key structural differences include:

  • Heterocyclic Modifications : Analogs such as 4d and 4e () replace one thiazole with pyridine or morpholine groups, altering electronic properties and hydrogen-bonding capacity .
  • Substituent Effects : Fluorinated derivatives (e.g., 28 in ) introduce trifluoromethyl groups, enhancing metabolic stability and lipophilicity .

Table 1: Structural Comparison of Key Analogs

Compound ID Core Structure Key Substituents Reference
Target Compound Bis-thiazole + ethyl-ketone Benzamide, thiazol-2-ylamino -
4d () Thiazole + pyridine 3,4-Dichlorobenzamide, morpholinomethyl
28 () Benzothiazole + triazole Trifluoromethyl, phenoxy-methyl triazole
5–7 () Thiazole + sulfonamido Phenyl, sulfamoyl

Physicochemical and Spectral Properties

  • Melting Points : Analogs like 28 decompose at 210–212°C, while ’s compounds are stable solids, suggesting the target compound may exhibit similar thermal stability .
  • Spectroscopic Data : HRMS and NMR (¹H/¹³C) are standard for structural validation. For example, 30 () showed ESI-MS [M+H]⁺ at m/z 676.1793, aligning with calculated values .

Table 3: Bioactivity Profiles of Selected Analogs

Compound ID Key Bioactivity Assay System Reference
50 () NF-κB activation TLR reporter assay
3a–g () Kinase/enzyme inhibition In-silico bioactivity
4 () Unspecified (potential anticancer) Preliminary screening

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide

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